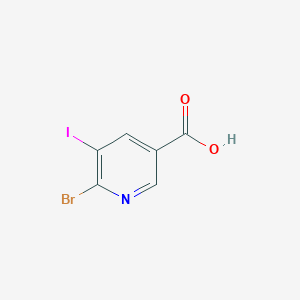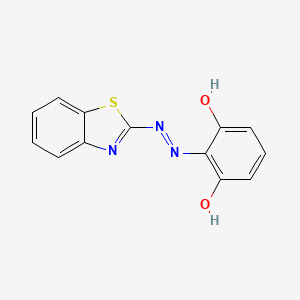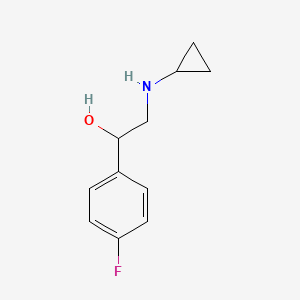
2-(Cyclopropylamino)-1-(4-fluorophenyl)ethan-1-ol
Descripción general
Descripción
2-(Cyclopropylamino)-1-(4-fluorophenyl)ethan-1-ol, more commonly referred to as 4-fluorocyclopropylamine (4-FCA), is a synthetic organic compound with a wide range of applications in scientific research. It is a cyclic amine with a fluorine atom attached to the phenyl ring and can be used as a building block for the synthesis of a variety of compounds. 4-FCA is used in a variety of fields, including organic chemistry, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
Compounds structurally related to 2-(Cyclopropylamino)-1-(4-fluorophenyl)ethan-1-ol have been synthesized for their potential antioxidant properties. For instance, derivatives of 1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ols exhibit antioxidant activity, which varies with the alkyl chain's length attached to the benzene ring. These compounds are studied for their ability to scavenge free radicals, contributing to their antioxidant capacity (Isakhanyan et al., 2011).
Metal Complexes and Pharmacological Behavior
Research into platinum(II) complexes incorporating ligands similar to the subject compound has shown promising pharmacological profiles. These complexes are evaluated for their aqueous solubility, lipophilicity, cellular platinum accumulation, and cytotoxicity against various cancer cell lines. Modifications at the C2 moiety, such as the introduction of hydroxyl groups, significantly impact these properties, suggesting potential applications in cancer therapy (Würtenberger et al., 2013).
Chemical Synthesis and Molecular Structure
Efforts in chemical synthesis have led to the development of methods and intermediates for producing compounds with specific functional groups and stereochemistry. For example, a study on the synthesis and crystal structure of related compounds highlights the importance of specific chemical transformations and structural analysis in designing molecules with desired properties (Sapnakumari et al., 2014).
Chiral Recognition and Interaction Studies
Fluorine substitution effects on chiral recognition have been investigated through the study of gas-phase complexes, providing insights into the interplay of various intermolecular interactions. This research is crucial for understanding the fundamental aspects of chiral discrimination and designing molecules with specific enantiomeric properties (Ciavardini et al., 2013).
Novel Synthetic Methodologies
Innovative synthetic methodologies have been developed to construct complex molecules efficiently. For instance, ammonium iodide-catalyzed radical-mediated tandem cyclization represents a novel approach to synthesizing derivatives with potential biological and chemical applications (Liao et al., 2021).
Propiedades
IUPAC Name |
2-(cyclopropylamino)-1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-3-1-8(2-4-9)11(14)7-13-10-5-6-10/h1-4,10-11,13-14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMJHCSSTYKGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



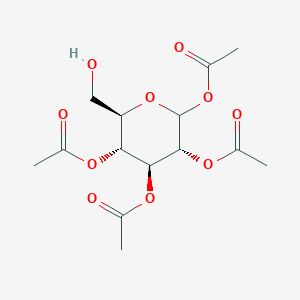
![(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3277224.png)

![[(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid](/img/structure/B3277232.png)
![N-(4-nitrophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B3277240.png)
![7-Chlorobenzo[d]isoxazole](/img/structure/B3277248.png)
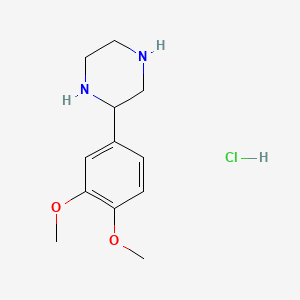
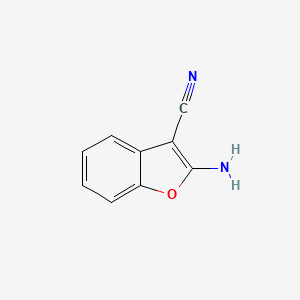
![3-Aminobenzo[d]isoxazole-4-carbonitrile](/img/structure/B3277284.png)
![3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile](/img/structure/B3277300.png)
![2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3277310.png)

